molecular formula C16H19N5O5S2 B8074020 Ceftazidime pentahydrate

Ceftazidime pentahydrate

Cat. No.: B8074020
M. Wt: 425.5 g/mol
InChI Key: ITQRSTUCWZVUCT-SXXXJOKJSA-N
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Description

Ceftazidime pentahydrate is a useful research compound. Its molecular formula is C16H19N5O5S2 and its molecular weight is 425.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic with a broad spectrum of applications, particularly against Gram-negative bacteria . It is frequently employed in microbiology for antimicrobial susceptibility testing and to study penicillin-binding proteins. Moreover, it is used to treat various infections, including lower respiratory tract infections, skin infections, urinary tract infections, and meningitis .

Scientific Research Applications

Microbiology Applications
this compound is commonly used in clinical in vitro microbiological antimicrobial susceptibility tests, such as panels, discs, and MIC strips, against Gram-negative microbial isolates . Medical microbiologists utilize these results to inform antibiotic treatment options . Ceftazidime can also be used as a selective agent in isolation media, such as PALCAM Agar . It is valuable for studying the expression of penicillin-binding proteins because it disrupts the peptidoglycan layer in bacterial cell walls .

Eukaryotic Cell Culture Applications
Ceftazidime has been tested for cytotoxicity in human bronchial epithelial cells from chronically infected cystic fibrosis airways. Research indicates that ceftazidime was nontoxic even at concentrations significantly higher than antimicrobial levels .

Murine Model Studies
The efficacy of ceftazidime has been evaluated in murine models following lethal aerosol exposure to Burkholderia pseudomallei. Studies have assessed various treatment regimens, with results showing significantly greater survival rates in treated groups compared to controls . Pharmacokinetic studies were conducted to determine clinically relevant doses for future medical countermeasure evaluations .

Medical Applications

Ceftazidime is prescribed for the treatment of several types of infections :

  • Lower respiratory tract infections
  • Skin infections
  • Urinary tract infections
  • Blood-stream infections
  • Joint infections
  • Abdominal infections
  • Meningitis
  • Malignant otitis externa
  • Pseudomonas aeruginosa infections
  • Melioidosis
  • Neutropenic fever

It is effective against Gram-negative aerobes such as Enterobacter, Escherichia coli, Haemophilus influenzae, Klebsiella spp., Proteus spp., Pseudomonas aeruginosa, and Neisseria meningitidis, as well as Gram-positive aerobes like group B streptococci, Streptococcus pneumoniae, and Streptococcus pyogenes . Ceftazidime is notably effective against Pseudomonas aeruginosa but less so against S. aureus compared to earlier generation cephalosporins .

Data Table: MIC Susceptibility Data for Clinically Significant Pathogens

OrganismMIC Range (μg/mL)
Escherichia coli0.015–512
Pseudomonas aeruginosa≤0.03–1024

MIC data from .

Resistance to Ceftazidime

Properties

IUPAC Name

2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(6R,7R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O5S2/c1-7-4-21-12(23)10(13(21)27-5-7)19-11(22)9(8-6-28-15(17)18-8)20-26-16(2,3)14(24)25/h4,6,10,13H,5H2,1-3H3,(H2,17,18)(H,19,22)(H,24,25)/b20-9+/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITQRSTUCWZVUCT-SXXXJOKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(C(C2=O)NC(=O)C(=NOC(C)(C)C(=O)O)C3=CSC(=N3)N)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC(C)(C)C(=O)O)/C3=CSC(=N3)N)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.